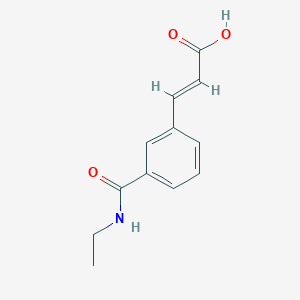

3-(3-(Ethylcarbamoyl)phenyl)acrylic acid

説明

3-(3-(Ethylcarbamoyl)phenyl)acrylic acid is an organic compound with the molecular formula C12H13NO3 It is characterized by the presence of an ethylcarbamoyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

特性

分子式 |

C12H13NO3 |

|---|---|

分子量 |

219.24 g/mol |

IUPAC名 |

(E)-3-[3-(ethylcarbamoyl)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C12H13NO3/c1-2-13-12(16)10-5-3-4-9(8-10)6-7-11(14)15/h3-8H,2H2,1H3,(H,13,16)(H,14,15)/b7-6+ |

InChIキー |

LLPCUNAGOMORBM-VOTSOKGWSA-N |

異性体SMILES |

CCNC(=O)C1=CC=CC(=C1)/C=C/C(=O)O |

正規SMILES |

CCNC(=O)C1=CC=CC(=C1)C=CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Ethylcarbamoyl)phenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-bromoacrylic acid with 3-aminophenyl ethylcarbamate under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the amino group of the ethylcarbamate attacks the electrophilic carbon of the bromoacrylic acid, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(3-(Ethylcarbamoyl)phenyl)acrylic acid may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

化学反応の分析

Types of Reactions

3-(3-(Ethylcarbamoyl)phenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or alkane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring.

科学的研究の応用

3-(3-(Ethylcarbamoyl)phenyl)acrylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be utilized in the production of specialty chemicals, polymers, or other industrial products.

作用機序

The mechanism of action of 3-(3-(Ethylcarbamoyl)phenyl)acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in various biochemical pathways, while the ethylcarbamoyl group may enhance the compound’s binding affinity or specificity.

類似化合物との比較

Similar Compounds

3-(3-(Methylcarbamoyl)phenyl)acrylic acid: Similar structure but with a methyl group instead of an ethyl group.

3-(3-(Propylcarbamoyl)phenyl)acrylic acid: Similar structure but with a propyl group instead of an ethyl group.

3-(3-(Butylcarbamoyl)phenyl)acrylic acid: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

3-(3-(Ethylcarbamoyl)phenyl)acrylic acid is unique due to the presence of the ethylcarbamoyl group, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound may confer distinct properties compared to its analogs, making it valuable for various research and industrial applications.

生物活性

3-(3-(Ethylcarbamoyl)phenyl)acrylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3-(3-(Ethylcarbamoyl)phenyl)acrylic acid can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 219.24 g/mol

The compound features an ethylcarbamoyl group attached to a phenylacrylic acid backbone, which is significant for its biological interactions.

Anticancer Activity

Several studies have investigated the anticancer properties of acrylic acid derivatives, including 3-(3-(Ethylcarbamoyl)phenyl)acrylic acid. Notably, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Research indicates that acrylic acid derivatives may exert their anticancer effects through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a related compound demonstrated an IC value of 3.24 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity .

Acaricidal Activity

In addition to anticancer properties, some derivatives of acrylic acids have been evaluated for their acaricidal activity. A study designed a series of 3-aryl propionic esters, revealing that structural modifications significantly influenced their efficacy against Psoroptes cuniculi (a mange mite) . The findings suggest that the carbonyl group in the ester plays a crucial role in biological activity.

Antioxidant Activity

The antioxidant potential of acrylic acid derivatives has also been explored. Compounds exhibiting structural similarities to 3-(3-(Ethylcarbamoyl)phenyl)acrylic acid have been shown to scavenge free radicals effectively, contributing to their therapeutic potential in oxidative stress-related diseases.

Data Table: Summary of Biological Activities

| Activity Type | Compound | Cell Line/Organism | IC | Mechanism |

|---|---|---|---|---|

| Anticancer | 3-(4-chlorophenyl) acrylic acid | MDA-MB-231 | 3.24 μM | Inhibition of tubulin polymerization |

| Acaricidal | 3-aryl propionic esters | Psoroptes cuniculi | Not specified | Acyl transfer mechanism |

| Antioxidant | Various acrylic acid derivatives | Not specified | Varies | Free radical scavenging |

Case Study 1: Antitumor Efficacy

In vivo studies on acrylic acid derivatives have shown promising results. For example, one study reported that a sodium salt form of an acrylic acid derivative significantly reduced viable EAC (Ehrlich Ascites Carcinoma) cell counts in treated mice compared to control groups. The treatment led to increased life span and decreased tumor volume, highlighting the compound's potential as an antitumor agent .

Case Study 2: Mechanistic Insights

A recent investigation into the molecular mechanisms revealed that certain acrylic acid derivatives activate the Src/JNK signaling pathway, which is critical for inducing apoptosis in cancer cells. This study demonstrated that these compounds could generate reactive oxygen species (ROS), further promoting cell death in cancerous tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。